N4-(3,4-dimethylphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine
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Overview
Description
N4-(3,4-dimethylphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring substituted with nitro, piperidinyl, and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,4-dimethylphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the nitro group and the piperidinyl substituent. The final step involves the coupling of the 3,4-dimethylphenyl group to the pyrimidine ring.
Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.
Piperidinyl Substitution: The piperidinyl group can be introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the pyrimidine ring.
Coupling with 3,4-Dimethylphenyl Group: This step typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the dimethylphenyl group to the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N4-(3,4-dimethylphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Reduction: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of nitroso or other oxidized derivatives.
Substitution: The piperidinyl and dimethylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, tin(II) chloride, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions, palladium acetate for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce nitroso compounds.
Scientific Research Applications
Chemistry
In chemistry, N4-(3,4-dimethylphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In industry, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism by which N4-(3,4-dimethylphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The nitro group, for example, might participate in redox reactions, while the piperidinyl and dimethylphenyl groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N4-(3,4-dimethylphenyl)-1-methyl-N6-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- N4-(3,4-dimethylphenyl)-5-nitro-2-(morpholin-4-yl)pyrimidine-4,6-diamine
Uniqueness
Compared to similar compounds, N4-(3,4-dimethylphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidinyl group, for instance, might enhance its solubility and bioavailability, while the nitro group could be crucial for its biological activity.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Properties
IUPAC Name |
4-N-(3,4-dimethylphenyl)-5-nitro-2-piperidin-1-ylpyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-11-6-7-13(10-12(11)2)19-16-14(23(24)25)15(18)20-17(21-16)22-8-4-3-5-9-22/h6-7,10H,3-5,8-9H2,1-2H3,(H3,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVPFWVFONNSBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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